molecular formula C23H16N2 B12918153 2,3-Diphenylimidazo[2,1-A]isoquinoline CAS No. 58582-13-1

2,3-Diphenylimidazo[2,1-A]isoquinoline

Cat. No.: B12918153
CAS No.: 58582-13-1
M. Wt: 320.4 g/mol
InChI Key: INKDOSXUCNTSAQ-UHFFFAOYSA-N
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Description

2,3-Diphenylimidazo[2,1-A]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,3-Diphenylimidazo[2,1-A]isoquinoline involves the α-arylation of malononitrile with 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole. This reaction is catalyzed by copper(I) iodide (CuI) and L-proline in the presence of cesium carbonate (Cs2CO3). The reaction proceeds through a nucleophilic addition and dehydration process to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylimidazo[2,1-A]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Diphenylimidazo[2,1-A]isoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diphenylimidazo[1,2-A]pyridine
  • 2,3-Diphenylimidazo[2,1-B]benzothiazole
  • 2,3-Diphenylimidazo[2,1-C]quinoline

Uniqueness

2,3-Diphenylimidazo[2,1-A]isoquinoline is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects .

Properties

CAS No.

58582-13-1

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-diphenylimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C23H16N2/c1-3-10-18(11-4-1)21-22(19-12-5-2-6-13-19)25-16-15-17-9-7-8-14-20(17)23(25)24-21/h1-16H

InChI Key

INKDOSXUCNTSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C5=CC=CC=C5

Origin of Product

United States

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